Superior HIV-1 Transcription Inhibition Potency Compared to Parent Compound 1H4
The iterative optimization of the chemical scaffold resulted in 1E7-03 demonstrating a fivefold improvement in HIV-1 transcription inhibition potency compared to its direct parent compound, 1H4 [1]. This quantifiable gain is a direct indicator of the superior target engagement achieved through the specific structural modifications introduced during the development phase, moving from a hit to a lead molecule [1].
| Evidence Dimension | Inhibition of HIV-1 Transcription (IC50) |
|---|---|
| Target Compound Data | Fivefold lower IC50 than 1H4 (exact value implied as lower) |
| Comparator Or Baseline | Compound 1H4, the parent molecule, with an IC50 of 10 μM in CEM-GFP cells |
| Quantified Difference | ~5-fold improvement in potency |
| Conditions | Tat-induced HIV-1 transcription assay in CEM-GFP cells [1] |
Why This Matters
This demonstrates a definitive, evolution-based improvement in potency over the project's precursor, making 1E7-03 the superior chemical probe for studying PP1-mediated transcription inhibition.
- [1] Ammosova T, Platonov M, Ivanov A, et al. 1E7-03, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription. Br J Pharmacol. 2014 Nov;171(22):5059-75. View Source
